5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid

Beschreibung

The exact mass of the compound 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(methoxymethyl)pyridine-2,3-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-4-5-2-6(8(11)12)7(9(13)14)10-3-5/h2-3H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSGMWRJOBFTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451293 | |

| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143382-03-0 | |

| Record name | 5-(Methoxymethyl)-2,3-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143382-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143382030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of imidazolinone-based herbicides, such as imazamox.[1][2] Its unique molecular structure, featuring a substituted pyridine ring, makes it a valuable building block in agrochemical and pharmaceutical research.[1][3] This document provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives.

Chemical Properties

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its commonly used dimethyl ester derivative possess distinct chemical and physical properties. The presence of the methoxymethyl group and two carboxylic acid functions on the pyridine ring governs its reactivity and utility as a synthetic intermediate.

| Property | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester |

| CAS Number | 143382-03-0[1] | 139123-56-1[3][4] |

| Molecular Formula | C9H9NO5[2][5] | C11H13NO5[3][4] |

| Molecular Weight | 211.17 g/mol [2] | 239.22 g/mol [3][4] |

| Melting Point | 140 - 145°C[2][3] | 140 - 145°C[3] |

| Boiling Point | 428.6±45.0 °C (Predicted)[2] | 428.61°C (at 760 mmHg)[3] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[2] | Not specified |

| pKa | 2.44±0.10 (Predicted)[2] | Not applicable |

| Appearance | Pale Yellow Solid[2] | Not specified |

Synthesis and Experimental Protocols

The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives typically involves a multi-step process starting from the corresponding 5-methylpyridine derivative. A common route involves photochlorination followed by methoxylation.

Synthesis of 5-(chloromethyl)pyridine-2,3-dicarboxylic acid

This initial step involves the photochlorination of a 5-methyl-2,3-pyridinedicarboxylic acid compound.

-

Reactants : 5-methyl-2,3-pyridinedicarboxylic acid derivative, Chlorine gas (Cl2), optionally with an inert gas like Nitrogen (N2).

-

Reaction Conditions : The reaction is carried out under UV radiation, for example, using a mercury lamp. The temperature for the photochlorination is typically maintained between 50°C and 250°C, with a preferred range of 70°C to 200°C.[6] The reaction can be performed in either the liquid or gas phase.[6]

-

Procedure : Chlorine gas is passed through the starting material under UV irradiation until the desired degree of chlorination is achieved. The progress of the reaction can be monitored by techniques such as gas chromatography.

-

Outcome : This process yields the corresponding 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.

Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

The 5-(chloromethyl) intermediate is then converted to the final product by reaction with an alkali metal methoxide.

-

Reactants : 5-(chloromethyl)pyridine-2,3-dicarboxylic acid (or its anhydride or diester form), Alkali metal methoxide (e.g., sodium methoxide).

-

Reaction Conditions : The reaction is conducted in the presence of at least a 1 molar equivalent of the alkali metal methoxide.[6] The specific molar excess depends on the starting material:

-

For 5-(chloromethyl)pyridine-2,3-dicarboxylic acid, a 3.0-4.5 molar excess of alkali metal methoxide is preferred.[6]

-

For the anhydride form, a 2.0-3.5 molar excess is recommended.[6]

-

For the diester form, a 1.0-2.5 molar excess is suitable.[6] The reaction is typically carried out under reflux in methanol.[3]

-

-

Procedure : The 5-(chloromethyl) derivative is treated with the calculated amount of alkali metal methoxide in methanol and heated under reflux.

-

Purification : The resulting 5-(methoxymethyl) derivative can be isolated and purified. If the final product desired is the dimethyl ester, an esterification step is performed.

Esterification to Dimethyl Ester

-

Reactants : 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, Methanol, Acid catalyst (e.g., Sulfuric acid).

-

Reaction Conditions : The reaction is carried out under reflux conditions.[3]

-

Procedure : The dicarboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is then heated under reflux. Reaction progress can be monitored using Thin Layer Chromatography (TLC) with a silica gel plate and an ethyl acetate/hexane eluent.[3]

-

Purification : The final product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, is purified by recrystallization from an ethanol/water mixture.[3]

Caption: Synthetic pathway from the 5-methyl precursor.

Biological Activity and Mechanism of Action

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a precursor for the synthesis of imidazolinone herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3]

The inhibition of ALS by imidazolinone herbicides, derived from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, leads to a deficiency in these essential amino acids. This, in turn, disrupts protein synthesis and ultimately results in plant death.[3] This targeted mechanism of action provides selective weed control in various crops.

Caption: Inhibition of ALS by derived herbicides.

Applications in Research and Development

Beyond its established role in agrochemicals, 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives are utilized in various research contexts:

-

Chemical Synthesis : It serves as a versatile intermediate for the synthesis of a range of organic compounds.[3]

-

Pharmaceutical Research : The pyridine dicarboxylate scaffold is of interest in medicinal chemistry for exploring potential biological activities, including enzyme inhibition.[3]

-

Materials Science : The structural features of this compound may be leveraged in the development of novel materials.

Safety and Handling

The dimethyl ester of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is classified as acutely toxic if swallowed (H302), a skin and eye irritant (H315, H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. nbinno.com [nbinno.com]

- 2. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]

- 3. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1 | Benchchem [benchchem.com]

- 4. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | C11H13NO5 | CID 11096693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid | C9H9NO5 | CID 10998311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid. This compound serves as a critical intermediate in the synthesis of various agrochemicals, most notably the imidazolinone class of herbicides.[1] This document consolidates key chemical data, outlines detailed experimental methodologies derived from patent literature, and visualizes its molecular structure and relevant biochemical pathways to support advanced research and development activities.

Molecular Structure and Physicochemical Properties

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid (CAS No: 143382-03-0) is a pyridine derivative characterized by two carboxylic acid groups at positions 2 and 3, and a methoxymethyl substituent at the 5-position.[1] In much of the scientific and patent literature, its dimethyl ester derivative, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate (CAS No: 139123-56-1), is also extensively discussed due to its role in synthesis.[2][3] The properties of both the parent acid and its dimethyl ester are summarized below for comparative analysis.

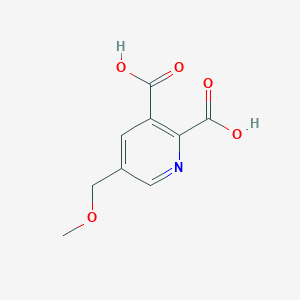

Molecular Diagram

Caption: 2D structure of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

Quantitative Data Summary

| Property | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

| CAS Number | 143382-03-0[1][4] | 139123-56-1[2][3][5] |

| Molecular Formula | C₉H₉NO₅[4][6] | C₁₁H₁₃NO₅[2][3][5] |

| Molecular Weight | 211.17 g/mol [4] | 239.22 g/mol [2][3][5] |

| IUPAC Name | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate[3][5] |

| SMILES | COCC1=CC(=C(N=C1)C(=O)O)C(=O)O[6] | COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC[3] |

| InChIKey | CJSGMWRJOBFTCK-UHFFFAOYSA-N[6] | ZCDHDTQWOJRFFE-UHFFFAOYSA-N[3] |

| Melting Point | Not specified | 140–145°C[2] |

| Boiling Point | Not specified | 428.61°C (at 760 mmHg)[2] |

Synthesis and Experimental Protocols

The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives is well-documented in patent literature. A common industrial method involves the conversion of a 5-methyl substituted precursor.

Synthesis Workflow from 5-Methyl Precursor

Caption: General synthesis workflow for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives.

Experimental Protocol: Two-Step Synthesis

The following protocol is a generalized procedure based on methods described for producing 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives.[7]

Step 1: Photochlorination of 5-methylpyridine-2,3-dicarboxylic acid

-

Reactants : 5-methylpyridine-2,3-dicarboxylic acid (or its anhydride/ester derivative) and a chlorinating agent (e.g., chlorine gas).

-

Conditions : The reaction can be performed in the liquid or gas phase. The temperature is maintained between 70°C and 200°C.[7]

-

Procedure : Chlorine gas, potentially mixed with an inert gas like N₂, is passed through the starting material under UV irradiation (e.g., from a mercury lamp).[7]

-

Outcome : This step yields the corresponding 5-chloromethylpyridine-2,3-dicarboxylic acid derivative.

Step 2: Conversion to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

-

Reactants : The 5-chloromethyl intermediate and an alkali metal methoxide (e.g., sodium methoxide) in methanol.

-

Molar Ratio : At least one molar equivalent of alkali metal methoxide is used. For the dicarboxylic acid starting material, a 3.0–4.5 molar equivalent is preferred to neutralize the acidic protons and facilitate the substitution.[7] For the diester, a 1.0–2.5 molar equivalent is sufficient.[2][7]

-

Conditions : The reaction is typically carried out under reflux in methanol.[2]

-

Procedure : The 5-chloromethyl intermediate is treated with the molar excess of alkali metal methoxide in methanol and heated. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup and Purification : If the free acid is the target, the reaction is followed by acidification.[8] If the dimethyl ester is the target, it can be purified by distillation or recrystallization.[2]

Spectroscopic Characterization

Structural confirmation of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives relies on standard spectroscopic techniques. While full, detailed spectra are not widely available in public databases, characteristic signals for the dimethyl ester have been reported.

| Spectroscopic Method | Key Feature | Observed Signal (for Dimethyl Ester) | Reference |

| ¹H-NMR | Methoxymethyl Protons (-CH₂OCH₃) | δ 3.3–3.5 ppm | [2] |

| IR Spectroscopy | Ester Carbonyl Stretch (C=O) | ~1740 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular Ion Peak Verification | ESI-MS | [2] |

Biological Role and Mechanism of Action

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is not primarily known for its direct biological activity but as an essential precursor for the imidazolinone class of herbicides, such as Imazamox.[8] These herbicides are valued for their broad-spectrum activity and are used to control weeds in various crops.

Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of imidazolinones stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[2] As these amino acids are essential for protein synthesis, the inhibition of ALS leads to the cessation of plant growth and eventual death.

References

- 1. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]

- 2. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1 | Benchchem [benchchem.com]

- 3. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | C11H13NO5 | CID 11096693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester (139123-56-1) for sale [vulcanchem.com]

- 6. PubChemLite - 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 7. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid (CAS: 143382-03-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of agrochemicals. This document consolidates critical data, experimental protocols, and mechanistic insights to support research and development activities.

Core Compound Data

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a pyridine derivative recognized for its essential role as a building block in the production of potent herbicides.[1] Its chemical structure allows for efficient transformations into complex active ingredients.[1]

Physicochemical and Structural Information

A summary of the key quantitative data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its dimethyl ester derivative is presented below.

| Property | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

| CAS Number | 143382-03-0 | 139123-56-1 |

| Molecular Formula | C9H9NO5[2][3] | C11H13NO5[4][5] |

| Molecular Weight | 211.17 g/mol [2][3] | 239.22 g/mol [4][5] |

| Melting Point | 148-150 °C[6] | 140–145°C[4] |

| Boiling Point | 428.6±45.0 °C (Predicted)[7] | 428.61°C (at 760 mmHg)[4] |

| pKa | 2.44±0.10 (Predicted)[7] | Not Available |

| InChI Key | CJSGMWRJOBFTCK-UHFFFAOYSA-N[6] | ZCDHDTQWOJRFFE-UHFFFAOYSA-N |

| Form | Solid[7] | Not Available |

| Color | Pale Yellow[7] | Not Available |

| Purity | Often exceeds 97% for commercial applications[1] | Not Available |

Applications in Agrochemical Synthesis

The primary application of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is in the manufacturing of imazamox, a broad-spectrum herbicide.[1][7] Imazamox belongs to the imidazolinone class of herbicides, which are known for their effectiveness in weed control across various crops.[1] The quality and purity of the 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid intermediate directly influence the efficacy and safety profile of the final herbicidal product.[1]

Mechanism of Action in Herbicides

Herbicides synthesized from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, such as imazamox, function by inhibiting the enzyme acetolactate synthase (ALS).[4][8] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By blocking this pathway, the herbicide disrupts protein synthesis, leading to the death of the target weed.[4]

Caption: Inhibition of Acetolactate Synthase by Imazamox.

Experimental Protocols: Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid Derivatives

Several synthetic routes for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives have been reported, primarily in patent literature. These methods aim to improve yield, reduce costs, and enhance the ecological profile of the manufacturing process.

Method 1: Photochlorination and Methoxylation

This process involves a two-step reaction starting from a 5-methyl-2,3-pyridinedicarboxylic acid compound.[9]

Step 1: Photochlorination The starting material, 5-methyl-2,3-pyridinedicarboxylic acid or its derivative, is photochlorinated to yield the corresponding 5-chloromethyl-2,3-pyridinedicarboxylic acid compound.[9] This reaction is typically carried out by passing chlorine gas, potentially mixed with nitrogen, through the reaction mixture while irradiating with UV light (e.g., from a mercury lamp).[9] The reaction can be performed in either the liquid or gas phase at temperatures ranging from 50 to 250°C, with a preferred range of 70 to 200°C.[9]

Step 2: Methoxylation The resulting 5-chloromethyl intermediate is then treated with at least one molar equivalent of an alkali metal methoxide to produce the final 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivative.[9] The reaction is conducted in the presence of a molar excess of the alkali metal methanolate. The required excess depends on the starting material:

-

Diester: 1.0–2.5 moles of alkali metal methanolate per mole of diester.[9]

-

Anhydride: 2.0–3.5 moles of alkali metal methanolate per mole of anhydride.[9]

-

Dicarboxylic acid: 3.0–4.5 moles of alkali metal methanolate per mole of dicarboxylic acid.[9]

Caption: Synthesis via Photochlorination and Methoxylation.

Method 2: From Ammonium Halide Intermediate

An alternative route involves the conversion of a 5,6-dicarboxyl-3-pyridylmethyl ammonium halide.[8] This method is described as an improved, single-step process.[8]

The reaction is carried out in a closed system with an appropriate alcohol and a base at a temperature of approximately 120 to 180°C.[8] Another variation of this method involves the reaction of [(5,6-dicarboxy-3-pyridyl)methyl] trimethylammonium bromide dimethyl ester with sodium methoxide in methanol and sodium hydroxide in water, followed by acidification.[8]

Recent improvements to this process utilize a methanol/water system with a methanolate or a mixture of methanolate and hydroxide under pressure at a temperature of about 80 to 105°C.[8] This modification is reported to enhance the overall yield and provide a more economical and ecologically favorable process.[8]

Safety and Handling

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is classified as acutely toxic if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4] The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] One source also indicates it causes serious eye damage (H318).[10]

Precautionary Measures:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10] Wear self-contained breathing apparatus if necessary.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid|143382-03-0--AN PharmaTech Co Ltd [anpharma.net]

- 4. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | 139123-56-1 | Benchchem [benchchem.com]

- 5. 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | C11H13NO5 | CID 11096693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | 143382-03-0 [sigmaaldrich.com]

- 7. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]

- 8. EP2373623B1 - Process for manufacturing substituted 5-methoxymethylpyridine-2,3-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 9. NL1006596C2 - Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

The Core Mechanism of Action of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a heterocyclic compound primarily recognized as a key intermediate in the synthesis of imidazolinone herbicides, most notably imazamox.[1][2] Its biological activity is therefore intrinsically linked to the mechanism of action of these end-product herbicides. The primary and well-established mechanism of action is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[3][4][5]

Additionally, due to its structural resemblance to known inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, there is a potential, though less explored, mechanism involving the inhibition of enzymes such as the Jumonji domain-containing 2 (JMJD2) family of histone demethylases.[6] This guide provides an in-depth technical overview of these mechanisms, supported by experimental protocols and data where available.

Primary Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of compounds derived from 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, such as imazamox, stems from their potent inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms, but is absent in animals, making it an effective target for selective herbicides.[3][5]

Inhibition of ALS disrupts protein synthesis, leading to a cessation of cell division and plant growth.[7] Symptoms in susceptible plants include stunting, chlorosis (yellowing), and necrosis, ultimately resulting in plant death.[4][8]

Signaling Pathway and Logic

The inhibition of ALS by imidazolinone herbicides like imazamox is a direct interaction that blocks the enzyme's active site, preventing its natural substrates from binding. This leads to a cascade of metabolic disruptions within the plant.

Quantitative Data: Inhibition of Acetolactate Synthase

| Herbicide | Target Enzyme | Target Organism(s) | IC50 / Inhibition Data | Reference(s) |

| Imazamox | Acetolactate Synthase (ALS) | Various weed species | Highly potent; specific IC50 values are species and isoform dependent. | [1][3] |

| Imazethapyr | Acetolactate Synthase (ALS) | Rice, various weeds | Greenhouse studies show significant injury to non-tolerant rice at 70 g ai/ha.[9] | [9] |

| Imazaquin | Acetolactate Synthase (ALS) | Various weed species | Cross-tolerance observed in IMI-tolerant rice.[9] | [9] |

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against plant ALS.

1. Enzyme Extraction:

-

Homogenize young leaf tissue of a susceptible plant species (e.g., Arabidopsis thaliana) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 1 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Assay Reaction:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD).

-

Add various concentrations of the test inhibitor (e.g., 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid or imazamox) dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

3. Detection of Acetolactate:

-

Stop the reaction by adding sulfuric acid (e.g., final concentration of 0.5% H₂SO₄). This also catalyzes the decarboxylation of the product, acetolactate, to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

-

Add a solution of creatine and α-naphthol and incubate at room temperature for 30-60 minutes to allow color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

4. Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Mechanism of Action: Inhibition of JMJD2 Histone Demethylases

Pyridine dicarboxylic acid derivatives have been identified as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, including the JMJD2 family of histone demethylases.[6][10] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression. While the topic compound is a 2,3-dicarboxylic acid, and published studies have focused on 2,4-dicarboxylic acid derivatives, the structural similarity suggests a potential for interaction with the active site of JMJD2 enzymes.

Inhibition of JMJD2E by such compounds is competitive with the 2OG co-substrate.[10] The inhibitor binds to the Fe(II) center in the enzyme's active site, preventing the binding of 2OG and subsequent demethylation of the histone substrate.

Signaling Pathway and Logic

The hypothetical inhibition of JMJD2E would prevent the demethylation of its histone target (e.g., H3K9me3), leading to the maintenance of a repressive chromatin state and altered gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 9. Acetolactate synthase-inhibiting herbicides on imidazolinone-tolerant rice | Weed Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

The Biological Versatility of 5-(Methoxymethyl)pyridine-2,3-dicarboxylic Acid Derivatives: From Herbicidal Action to Potential Epigenetic Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid and its derivatives represent a class of heterocyclic compounds with significant, albeit niche, biological relevance. Primarily recognized as a crucial intermediate in the synthesis of the imidazolinone class of herbicides, the inherent chemical scaffold of a substituted pyridine dicarboxylic acid suggests a broader potential for biological activity. This technical guide provides a comprehensive overview of the established herbicidal action of downstream products derived from this core structure and explores potential, lesser-documented biological activities, drawing insights from structurally related compounds. The focus will be on the mechanism of action, quantitative biological data where available, detailed experimental protocols, and the visualization of relevant signaling pathways and experimental workflows.

Herbicidal Activity: Inhibition of Acetolactate Synthase

The most prominent application of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is in the production of the herbicide imazamox.[1][2] Imazamox is a potent inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3]

Mechanism of Action

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3] By inhibiting this enzyme, imidazolinone herbicides block the production of these essential amino acids, leading to a cessation of protein synthesis and, ultimately, plant death.[3]

Signaling Pathway

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by imazamox.

Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of a compound against plant-derived ALS.

1. Materials and Reagents:

-

ALS enzyme extract from a susceptible plant species (e.g., etiolated corn seedlings).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD.

-

Substrate Solution: 100 mM sodium pyruvate in assay buffer.

-

Test compound stock solution in DMSO.

-

Stopping Solution: 0.5 M H₂SO₄.

-

Creatine solution (5 mg/mL).

-

α-naphthol solution (50 mg/mL in 2.5 M NaOH), freshly prepared.

-

96-well microplate and plate reader (530 nm).

2. Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, add 50 µL of the assay buffer (blank), control (DMSO vehicle), and test compound dilutions.

-

Add 25 µL of the ALS enzyme extract to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 25 µL of the stopping solution.

-

To determine the amount of acetolactate formed, add 50 µL of creatine solution followed by 50 µL of α-naphthol solution to each well.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Measure the absorbance at 530 nm.

3. Data Analysis:

-

Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of ALS activity) from the dose-response curve.

Potential as Histone Demethylase Inhibitors

While direct evidence for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives is lacking, studies on the closely related pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold have revealed potent inhibitory activity against the JMJD2 family of histone demethylases.[1][3] This suggests a potential, unexplored therapeutic application for this class of compounds in epigenetic regulation.

JMJD2E and JMJD5: Key Epigenetic Regulators

The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2E and JMJD5, are Fe(II) and α-ketoglutarate-dependent oxygenases that play crucial roles in removing methyl groups from lysine residues on histone tails. This activity modulates chromatin structure and gene expression. Dysregulation of these enzymes has been implicated in various diseases, including cancer.

-

JMJD2 Family (e.g., JMJD2D/E): These enzymes are primarily responsible for demethylating di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Their activity is linked to several cancer-related signaling pathways, including Wnt/β-catenin, Hedgehog, and HIF1α.

-

JMJD5 (KDM8): This enzyme has been shown to demethylate H3K36me2 and is involved in cell cycle progression, particularly the G2/M phase. It has also been found to interact with and negatively regulate the tumor suppressor p53.

Quantitative Data: Inhibition of JMJD2E by Substituted Pyridine-2,4-dicarboxylic Acids

The following table summarizes the inhibitory activity of various 3-substituted pyridine-2,4-dicarboxylic acid derivatives against JMJD2E. It is important to note that these compounds are structural isomers of the 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid core and this data is presented to illustrate the potential of the general pyridine dicarboxylate scaffold.

| Compound | 3-Substituent | JMJD2E IC₅₀ (µM)[3] |

| 1 | -H | 0.3 |

| 37 | -NH(Phenyl) | 19 |

| 45 | -NH(3-pyridyl) | 0.8 |

| 47 | -NH(4-pyridyl) | 0.4 |

| 36 | -O(Phenyl) | > 400 (inactive) |

Structure-Activity Relationship (SAR)

-

The unsubstituted pyridine-2,4-dicarboxylic acid is a potent inhibitor.

-

Substitution at the 3-position is tolerated, with amino-linked aromatic groups showing significant activity.

-

An ether linkage at the 3-position, as in the phenoxy-derivative, leads to a loss of activity.

Signaling Pathways

The inhibition of JMJD family enzymes can impact major cellular signaling pathways implicated in cancer and development.

Caption: Potential impact of JMJD2D inhibition on Wnt and HIF1α signaling.

Caption: JMJD5 regulation of the p53-p21 axis and the cell cycle.

Experimental Protocol: JMJD2E Coupled Enzyme Assay

This is a continuous, fluorescence-based assay to measure JMJD2E activity and inhibition.

1. Materials and Reagents:

-

Recombinant human JMJD2E.

-

Substrate: Trimethylated histone H3 peptide (e.g., H3K9me3).

-

Formaldehyde Dehydrogenase (FDH).

-

β-Nicotinamide adenine dinucleotide (NAD⁺).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.

-

Test compound stock solution in DMSO.

-

384-well, low-volume, black microplate.

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm).

2. Procedure:

-

Prepare a master mix containing assay buffer, NAD⁺ (final concentration ~500 µM), and FDH (final concentration ~0.5 U/mL).

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in the assay buffer.

-

In the microplate, add the test compound dilutions or control (DMSO vehicle).

-

Add the H3K9me3 peptide substrate to a final concentration of ~10 µM.

-

Add the master mix to all wells.

-

Initiate the reaction by adding JMJD2E to a final concentration of ~50 nM.

-

Immediately place the plate in the reader and monitor the increase in fluorescence (due to NADH formation) over time (e.g., every 30 seconds for 30 minutes) at 30°C.

3. Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Synthesis Workflow

The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives typically starts from the corresponding 5-methylpyridine precursor.

Caption: General synthesis workflow for 5-(methoxymethyl)pyridine-2,3-dicarboxylates.

Conclusion

The biological activity of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives is a tale of both established application and untapped potential. While its role as a precursor to potent ALS-inhibiting herbicides is well-documented and commercially significant, the broader pharmacological profile of this specific scaffold remains largely unexplored in publicly available literature. However, compelling evidence from structurally related pyridine-2,4-dicarboxylic acids demonstrates that this class of molecules can act as potent inhibitors of JMJD histone demethylases. This opens a promising avenue for future research into the development of novel epigenetic modulators for therapeutic use. The data and protocols presented herein provide a foundational guide for researchers and drug development professionals to further investigate the herbicidal and potential therapeutic activities of these versatile pyridine derivatives.

References

- 1. Histone Demethylase JMJD2D: A Novel Player in Colorectal and Hepatocellular Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JMJD5 interacts with p53 and negatively regulates p53 function in control of cell cycle and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its Role in Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of imidazolinone herbicides.[1] This class of herbicides is widely used in modern agriculture for broad-spectrum weed control. The unique molecular structure of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid makes it an essential building block for the creation of potent active ingredients, most notably imazamox. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and application of this important compound in the agrochemical industry.

Chemical and Physical Properties

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid and its common synthetic precursor, the dimethyl ester, possess distinct chemical and physical properties that are crucial for their application in synthesis.

| Property | 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid | Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate |

| CAS Number | 143382-03-0 | 139123-56-1 |

| Molecular Formula | C₉H₉NO₅ | C₁₁H₁₃NO₅ |

| Molecular Weight | 211.17 g/mol | 239.22 g/mol |

| Melting Point | 140 - 145 °C | Not available |

| Boiling Point | 428.6 ± 45.0 °C (Predicted) | Not available |

| Solubility | Slightly soluble in DMSO and Methanol | Not available |

| Appearance | Pale yellow solid | Not available |

Synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

The synthesis of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid can be achieved through various routes, often involving the formation of its diester derivative as a key intermediate. A common pathway starts from a 5-methylpyridine-2,3-dicarboxylic acid derivative.

General Synthetic Workflow

The overall transformation involves the conversion of a methyl group at the 5-position of the pyridine ring to a methoxymethyl group. This is typically a two-step process involving halogenation followed by nucleophilic substitution.

Caption: General synthetic workflow for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid derivatives.

Experimental Protocols

Step 1: Photochlorination of a 5-methylpyridine-2,3-dicarboxylic acid derivative

This step involves the radical chlorination of the methyl group at the 5-position of the pyridine ring.

-

Materials:

-

5-methyl-2,3-pyridinedicarboxylic acid derivative (e.g., dimethyl ester)

-

Chlorine gas (Cl₂)

-

Nitrogen gas (N₂) (optional, as a carrier gas)

-

Appropriate solvent (the reaction can be performed in the liquid or gas phase)

-

-

Apparatus:

-

Reaction vessel equipped with a gas inlet, a condenser, and a UV lamp (e.g., mercury lamp).

-

-

Procedure:

-

The 5-methyl-2,3-pyridinedicarboxylic acid derivative is introduced into the reaction vessel.

-

If in the liquid phase, an appropriate solvent is added.

-

The reaction mixture is irradiated with UV light.

-

Chlorine gas, optionally mixed with nitrogen, is passed through the reaction mixture.

-

The reaction is monitored for the formation of the 5-(chloromethyl) intermediate.

-

Upon completion, the reaction mixture is worked up to isolate the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative.

-

Step 2: Methoxylation of the 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative

This step involves the nucleophilic substitution of the chlorine atom with a methoxy group.

-

Materials:

-

5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

-

Apparatus:

-

Round-bottom flask with a reflux condenser and a stirring mechanism.

-

-

Procedure:

-

The 5-(chloromethyl)pyridine-2,3-dicarboxylic acid derivative is dissolved in methanol in the round-bottom flask.

-

A molar excess of sodium methoxide is added to the solution. The exact molar ratio depends on whether the starting material is the free acid, anhydride, or diester. For the diester, a 1.0-2.5 molar excess is preferred.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature with stirring.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

-

Once the reaction is complete, the mixture is cooled.

-

The product, dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate, is isolated and purified, for example, by distillation or recrystallization.[2]

-

Step 3: Hydrolysis to 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid (if starting from the ester)

If the final product required is the dicarboxylic acid, the diester from the previous step is hydrolyzed.

-

Materials:

-

Dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate

-

Aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl)

-

-

Apparatus:

-

Round-bottom flask with a reflux condenser and a stirring mechanism.

-

-

Procedure:

-

The dimethyl ester is suspended in water or an appropriate solvent.

-

An aqueous solution of a base or acid is added.

-

The mixture is heated to reflux to effect hydrolysis.

-

After completion, the solution is cooled and acidified with a strong acid (if a basic hydrolysis was performed) to precipitate the dicarboxylic acid.

-

The solid product is collected by filtration, washed, and dried.

-

Role in Herbicide Synthesis: The Case of Imazamox

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, or its anhydride or diester derivatives, is a crucial precursor for the synthesis of the herbicide imazamox. The synthesis involves the condensation of the pyridine dicarboxylate derivative with 2-amino-2,3-dimethylbutyramide.

Imazamox Synthesis Workflow

The synthesis of imazamox from dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate is a one-pot reaction that involves condensation and cyclization.

References

Spectroscopic Profile of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of direct experimental spectra for this specific dicarboxylic acid, this document compiles predicted data, typical values for its functional groups, and comparative data from its dimethyl ester derivative to offer a robust analytical profile.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Pyridine-H4 | ~8.0 - 8.5 | ~135 - 140 | |

| Pyridine-H6 | ~8.5 - 9.0 | ~150 - 155 | |

| -CH₂- | ~4.5 - 5.0 | ~70 - 75 | |

| -OCH₃ | ~3.3 - 3.6 | ~55 - 60 | For the related dimethyl ester, methoxymethyl protons are noted to appear in the δ 3.3–3.5 ppm range[1]. |

| Pyridine-C2 | - | ~165 - 170 | Carboxylic acid carbonyl |

| Pyridine-C3 | - | ~165 - 170 | Carboxylic acid carbonyl |

| Pyridine-C4 | - | ~125 - 130 | |

| Pyridine-C5 | - | ~155 - 160 | |

| Pyridine-C6 | - | ~145 - 150 | |

| -COOH | ~10.0 - 13.0 (broad) | ~165 - 175 | Signal can be broad and may exchange with D₂O. |

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1550-1610 | Medium-Strong |

| C-O (Ether) | Stretching | 1050-1150 | Strong |

| O-H (Carboxylic Acid) | Bending | 910-950 | Broad, Medium |

Note: For the dimethyl ester derivative, a characteristic ester C=O stretch is expected around 1740 cm⁻¹[1].

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Adduct | Calculated m/z |

| [M+H]⁺ | 212.05535 |

| [M+Na]⁺ | 234.03729 |

| [M-H]⁻ | 210.04079 |

| [M+NH₄]⁺ | 229.08189 |

| [M+K]⁺ | 250.01123 |

Data sourced from predicted values on PubChem for C₉H₉NO₅[2].

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or MeOD). The choice of solvent is critical to ensure the solubility of the compound and to avoid exchange of the carboxylic acid protons if they are of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Data Acquisition :

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and strong signal for the molecule of interest.

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any other significant adducts or fragments.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

References

Core Physicochemical Properties of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid, a key intermediate in the synthesis of imidazolinone-based herbicides like imazamox.[1][2] Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established methodologies and protocols for determining its physicochemical properties. It outlines detailed experimental procedures for solubility and stability assessments and provides templates for data presentation. Furthermore, it visualizes the compound's role in the synthesis of its primary herbicidal product and the subsequent biological pathway inhibition.

Physicochemical Properties

While specific experimental data for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is not extensively published, some properties can be inferred from available data and related compounds.

1.1. General Properties

| Property | Value / Information | Source |

| CAS Number | 143382-03-0 | [1] |

| Molecular Formula | C₉H₉NO₅ | [1] |

| Molecular Weight | 211.17 g/mol | [1] |

| Appearance | Pale Yellow Solid | [1] |

| Melting Point | 140 - 145 °C | [1] |

| Boiling Point (Predicted) | 428.6 ± 45.0 °C | [1] |

| pKa (Predicted) | 2.44 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

1.2. Solubility

Qualitative data indicates that 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is slightly soluble in DMSO and methanol.[1] For comparison, the related compound 2,3-pyridinedicarboxylic acid is soluble in water at 0.55% and slightly soluble in alcohol.[3] The solubility of dicarboxylic acids is often pH-dependent, with increased solubility expected at pH values above the pKa as the carboxyl groups deprotonate.

1.3. Stability

The Safety Data Sheet (SDS) for 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid states that it is stable under recommended storage conditions.[4] However, detailed stability data under various stress conditions is not publicly available. Forced degradation studies are necessary to determine its intrinsic stability profile.

Experimental Protocols

The following sections detail standardized protocols for determining the aqueous solubility and chemical stability of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid.

2.1. Aqueous Solubility Determination

2.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[5][6]

Protocol:

-

Preparation: Accurately weigh approximately 1 mg of solid 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid into a glass vial.[5]

-

Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values such as 2.0, 5.0, 7.4, and 9.0) to the vial.[5]

-

Equilibration: Seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[5] For poorly soluble compounds, equilibration time may need to be extended.[7]

-

Sample Processing: After incubation, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9] Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

Data Reporting: Report the solubility in µg/mL and µM.

2.1.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][10]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in DMSO (e.g., 10 mM).[11]

-

Sample Preparation: In a microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer.[12]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[11][12]

-

Analysis: Determine the solubility by a suitable method such as:

2.2. Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound.[13][14] These studies also help in developing stability-indicating analytical methods.[15][16] A target degradation of 5-20% is generally desired.[17]

2.2.1. Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is a prerequisite for accurately assessing stability. The method must be able to separate the intact compound from all potential degradation products.

General HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18]

-

Detection: UV detection at a wavelength where the compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Temperature: Controlled column temperature (e.g., 30°C).

2.2.2. Stress Conditions

Protocol:

-

Sample Preparation: Prepare stock solutions of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid in a suitable solvent.

-

Stress Application: Expose the solutions to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 30 minutes.[15]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 30 minutes.[15]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 8 days.[15]

-

Thermal Degradation: Store the solid compound and a solution at 60°C.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method.

-

Data Analysis: Calculate the percentage of the remaining intact compound and quantify the formation of any degradation products.

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Thermodynamic Solubility of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid

| Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 2.0 | 25 | [Experimental Value] | [Calculated Value] |

| 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| 9.0 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Table 2: Stability of 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid under Forced Degradation

| Stress Condition | Time | % Assay of Intact Compound | % Total Degradation | Number of Degradants |

| 0.1 M HCl (60°C) | 30 min | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 0.1 M NaOH (60°C) | 30 min | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| 3% H₂O₂ (RT) | 24 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Heat (60°C, solution) | 48 h | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Light (ICH Q1B) | - | [Experimental Value] | [Calculated Value] | [Experimental Value] |

Visualizations

4.1. Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

4.2. Biological Significance: Synthesis of Imazamox and Inhibition of Acetolactate Synthase (ALS)

5-(methoxymethyl)pyridine-2,3-dicarboxylic acid is a critical intermediate in the synthesis of the herbicide imazamox. Imazamox functions by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.

References

- 1. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]

- 2. 5-Methoxymethyl-2,3-pyridinedicarboxylic acid | 143382-03-0 [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

The Dawn of Pyridine Dicarboxylic Acids: An In-depth Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a vast array of therapeutic agents. Among the earliest and most fundamental derivatives to be explored were the pyridine dicarboxylic acids. This technical guide delves into the historical discoveries of these compounds, tracing their origins from the late 19th and early 20th centuries. We will explore the pioneering synthetic methods, the key scientific figures behind these discoveries, and the nascent understanding of the biological significance of these molecules, which laid the groundwork for future drug development. This document provides a comprehensive overview of the six isomers of pyridine dicarboxylic acid, complete with detailed experimental protocols from original publications, quantitative data, and visualizations of relevant pathways and workflows.

All isomers of pyridine dicarboxylic acid share the same molecular formula, C₇H₅NO₄, and a molecular weight of 167.12 g/mol .[1]

The Six Isomers: A Historical Perspective

The journey into the world of pyridine dicarboxylic acids began with the elucidation of the structure of pyridine itself. Although impure pyridine had been known to alchemists for centuries from the distillation of animal bones, it was first isolated and named by the Scottish chemist Thomas Anderson in 1849. The cyclic structure of pyridine was later proposed by Wilhelm Körner (1869) and James Dewar (1871). This foundational understanding paved the way for the systematic investigation of its derivatives.

Quinolinic Acid (Pyridine-2,3-dicarboxylic acid)

Quinolinic acid, one of the most biologically significant isomers, was historically prepared through the oxidation of quinoline. A significant early synthesis was reported by Zdenko Hans Skraup, who demonstrated that methyl-substituted quinolines could be oxidized to form quinolinic acid.[2][3][4][5][6] This discovery was a pivotal moment, providing a viable route to this important precursor.[2][3][4][5][6]

The biological importance of quinolinic acid began to be unraveled much later. In 1949, L. Henderson was among the first to describe it.[7] Subsequent research demonstrated its potent neuroactive properties, including the ability to induce convulsions.[7] It was not until 1981 that Stone and Perkins showed that quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[7] This finding was followed by the demonstration by Schwarcz that elevated levels of quinolinic acid can lead to neurodegeneration.[7] Quinolinic acid is now recognized as a crucial metabolite in the kynurenine pathway, which metabolizes the amino acid tryptophan.[7]

Lutidinic Acid (Pyridine-2,4-dicarboxylic acid)

The early synthesis of lutidinic acid was described by Hans Meyer and Hans Tropsch in a 1914 publication in Monatshefte für Chemie.[8] Their work provided a foundational method for the preparation of this isomer. More recent research has identified lutidinic acid as an inhibitor of histone lysine-specific demethylases and other 2-oxoglutarate-dependent enzymes.[9]

Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid)

Isocinchomeronic acid was first prepared by H. Meyer and A. Staffen in 1913 by the oxidation of 5-ethyl-2-picoline with potassium permanganate.[10] It is a key intermediate in the industrial production of nicotinic acid (Vitamin B3).[10] The synthesis of isocinchomeronic acid was also achieved through the nitric acid oxidation of 2,5-dialkylpyridines.[4]

Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid)

The first successful synthesis of dipicolinic acid was reported in 1935 by Alvin W. Singer and S.M. McElvain.[7] They achieved a 64% yield by oxidizing 2,6-dimethylpyridine (2,6-lutidine) with potassium permanganate.[7] Dipicolinic acid is a significant component of bacterial endospores, where it forms a complex with calcium ions, contributing to the spore's remarkable heat resistance.[2][11][12] This biological role has made it a target for sterilization and decontamination processes. It also exhibits antifungal activity against various plant pathogens.[13]

Cinchomeronic Acid (Pyridine-3,4-dicarboxylic acid)

An early and notable preparation of cinchomeronic acid was described by Ternájgo in 1900, who obtained it in a 42% yield by boiling the antimalarial alkaloid quinine with nitric and fuming nitric acid.[14] This discovery highlighted the structural relationship between complex natural products and simpler heterocyclic compounds.

Dinicotinic Acid (Py-3,5-dicarboxylic acid)

The synthesis of dinicotinic acid was reported by Hans Meyer and Hans Tropsch in 1914.[15][16] Their method involved the heating of pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid).[15][16] Derivatives of dinicotinic acid have since been investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[17]

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data, where available, from the early publications describing the synthesis of each pyridine dicarboxylic acid isomer.

| Isomer | Precursor | Oxidizing Agent | Yield (%) | Melting Point (°C) | Reference |

| Dipicolinic Acid | 2,6-Dimethylpyridine | Potassium permanganate | 64 | 228-230 (dec.) | Singer & McElvain, 1935 |

| Cinchomeronic Acid | Quinine | Nitric acid/Fuming nitric acid | 42 | 256 | Ternájgo, 1900[14] |

| Isocinchomeronic Acid | 5-Ethyl-2-picoline | Potassium permanganate | - | 254 | Meyer & Staffen, 1913[10] |

Note: Yields and melting points are as reported in the original publications and may differ from modern accepted values due to variations in purity and analytical methods.

Experimental Protocols from Original Publications

The following are detailed methodologies for key historical syntheses of pyridine dicarboxylic acids, adapted from the original scientific literature.

Synthesis of Dipicolinic Acid (Singer and McElvain, 1935)

Reaction: Oxidation of 2,6-Dimethylpyridine

Procedure:

-

A solution of 2,6-dimethylpyridine in water is prepared.

-

Potassium permanganate is added portion-wise to the solution while heating.

-

The reaction mixture is heated until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

The precipitated manganese dioxide is removed by filtration.

-

The filtrate is concentrated and acidified to precipitate the dipicolinic acid.

-

The crude product is recrystallized from water to yield pure dipicolinic acid.

Synthesis of Cinchomeronic Acid (Ternájgo, 1900)

Reaction: Oxidation of Quinine

Procedure:

-

Quinine is added to a mixture of nitric acid and fuming nitric acid.

-

The mixture is boiled for an extended period.

-

Upon cooling, cinchomeronic acid crystallizes from the reaction mixture.

-

The crystals are collected by filtration and washed to remove residual acid.

-

Further purification can be achieved by recrystallization from acidulated water.[14]

Synthesis of Isocinchomeronic Acid (Meyer and Staffen, 1913)

Reaction: Oxidation of 5-Ethyl-2-picoline

Procedure:

-

5-Ethyl-2-picoline is treated with a suitable oxidizing agent, such as potassium permanganate.[10]

-

The reaction is carried out under conditions sufficient to oxidize both the ethyl and methyl substituents to carboxylic acid groups.

-

The resulting isocinchomeronic acid is isolated from the reaction mixture.

-

Purification is achieved by recrystallization from dilute hydrochloric acid to yield triclinic leaflets or prisms.[10]

Signaling Pathways and Biological Roles

Quinolinic Acid and the Kynurenine Pathway

Quinolinic acid is a key neuroactive metabolite produced in the kynurenine pathway, the primary route of tryptophan catabolism.[3][14] Under inflammatory conditions, the rate-limiting enzyme of this pathway, indoleamine-2,3-dioxygenase (IDO), is upregulated, leading to increased production of kynurenine and its downstream metabolites, including quinolinic acid.[14]

Caption: Simplified Kynurenine Pathway leading to Quinolinic Acid and NAD+.

Quinolinic Acid as an NMDA Receptor Agonist

Quinolinic acid exerts its neurotoxic effects primarily through its action as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] The NMDA receptor is a glutamate-gated ion channel that, when activated, allows the influx of calcium ions (Ca²⁺) into the neuron.[15][18] While this process is crucial for normal synaptic plasticity, excessive activation by agonists like quinolinic acid leads to an overload of intracellular calcium. This excitotoxicity triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[18]

Caption: Quinolinic acid as an agonist of the NMDA receptor leading to excitotoxicity.

Experimental Workflows

The following diagram illustrates a general historical workflow for the synthesis of a pyridine dicarboxylic acid via the oxidation of a substituted pyridine.

Caption: General workflow for the synthesis of pyridine dicarboxylic acids.

Conclusion

The discovery and synthesis of pyridine dicarboxylic acids in the late 19th and early 20th centuries represent a significant chapter in the history of heterocyclic chemistry. The pioneering work of scientists like Skraup, Meyer, and McElvain not only provided access to these fundamental building blocks but also laid the groundwork for understanding their diverse biological roles. From the neurotoxicity of quinolinic acid to the heat resistance conferred by dipicolinic acid in bacterial spores, these early discoveries continue to inform modern drug development and microbiology. A thorough understanding of this historical context is invaluable for researchers seeking to build upon this rich chemical legacy.

References

- 1. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dipicolinic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Monarch Initiative [next.monarchinitiative.org]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 9. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]

- 10. Isocinchomeronic Acid [drugfuture.com]

- 11. Dipicolinic Acid: A Key Player in Biology and Beyond [univook.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Frontiers | Antifungal Mechanism of Dipicolinic Acid and Its Efficacy for the Biocontrol of Pear Valsa Canker [frontiersin.org]

- 14. researchgate.net [researchgate.net]